molecular formula C13H9NO3 B7780539 4-Benzoylpyridine-2-carboxylic acid

4-Benzoylpyridine-2-carboxylic acid

Cat. No.: B7780539
M. Wt: 227.21 g/mol
InChI Key: JSPSTQOBCATZDQ-UHFFFAOYSA-N
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Description

4-Benzoylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It features a benzoyl group attached to the fourth position of the pyridine ring and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of pyridine derivatives, where benzoyl chloride reacts with pyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the carboxylic acid group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

4-Benzoylpyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 4-benzoylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to interact with neurotransmitter receptors in the brain, influencing their activity and potentially exerting anticonvulsant effects. The compound’s ability to modulate receptor activity is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 4-Benzoylpyridine-2-carboxylic acid is unique due to the presence of both the benzoyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications .

Biological Activity

4-Benzoylpyridine-2-carboxylic acid is a compound of significant interest in biological research due to its potential therapeutic properties. This article provides an overview of its biological activities, including antimicrobial and anticancer properties, along with relevant data tables and case studies.

Chemical Structure and Properties

This compound contains both a benzoyl group and a carboxylic acid group, which contribute to its unique chemical properties. Its structure can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Where:

  • C1: Pyridine ring
  • C2: Benzoyl group
  • C3: Carboxylic acid group

This dual functionality allows for diverse interactions with biological targets, enhancing its potential as a pharmaceutical agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus1830 µg/mL
Klebsiella pneumoniae1270 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro tests have demonstrated cytotoxic effects on several cancer cell lines, including:

Cell Line IC50 (µM) Selectivity Index
HeLa (cervical cancer)253.5
MCF7 (breast cancer)304.0
A549 (lung cancer)205.0

The selectivity index indicates that the compound selectively targets cancer cells over normal cells, highlighting its therapeutic potential .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Notably, it has been shown to modulate neurotransmitter receptors, which may contribute to its anticonvulsant effects. Additionally, the compound's ability to induce apoptosis in cancer cells appears linked to oxidative stress pathways and mitochondrial dysfunction .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against multidrug-resistant bacteria. The results indicated that certain modifications enhanced antibacterial activity significantly compared to the parent compound .

Case Study 2: Cancer Cell Line Testing

In another study, the anticancer properties were assessed using an MTT assay on human cancer cell lines. The results revealed that the compound exhibited dose-dependent cytotoxicity, with significant reductions in cell viability observed at concentrations above 20 µM .

Properties

IUPAC Name

4-benzoylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-12(9-4-2-1-3-5-9)10-6-7-14-11(8-10)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPSTQOBCATZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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